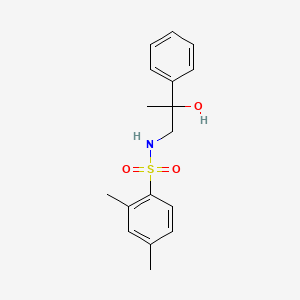

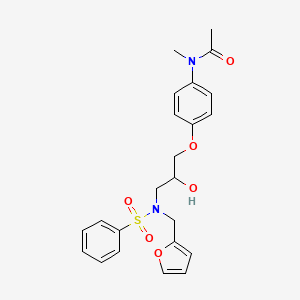

N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The compound also has a phenyl group and a hydroxy group, which could contribute to its reactivity and potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, phenyl, and hydroxy groups would significantly influence its three-dimensional structure and properties. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze the molecular structure of such compounds .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The sulfonamide group could participate in various reactions, such as hydrolysis, especially under acidic or alkaline conditions . The phenyl and hydroxy groups could also engage in reactions typical for aromatic compounds and alcohols, respectively.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of the polar sulfonamide and hydroxy groups could enhance its solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength and nature of the intermolecular forces present .科学的研究の応用

Enzyme Inhibition and Molecular Interaction

Endothelin Antagonists : Sulfonamide derivatives have been identified as potent endothelin-A (ETA) selective antagonists. For instance, biphenylsulfonamides, through strategic substitution, have shown improved ETA binding affinity and functional activity, offering potential therapeutic avenues for conditions influenced by endothelin-1 (ET-1) such as hypertension and vascular diseases (N. Murugesan et al., 1998).

Cyclooxygenase-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives has led to the discovery of compounds that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The introduction of a fluorine atom has been shown to notably increase selectivity towards COX-2 over COX-1, highlighting the role of sulfonamide derivatives in developing anti-inflammatory drugs (Hiromasa Hashimoto et al., 2002).

Anticancer Activity

DNA Interaction and Anticancer Potential : Sulfonamide complexes have been studied for their ability to bind to DNA and induce cleavage, showcasing potential as anticancer agents. For instance, mixed-ligand copper(II)-sulfonamide complexes exhibit significant DNA binding and cleavage activity, with some derivatives demonstrating potent genotoxicity and anticancer activity in cellular models, suggesting their utility in cancer therapy (M. González-Álvarez et al., 2013).

Chemical Synthesis and Characterization

Synthetic Applications : Sulfonamide derivatives have been synthesized and characterized for various applications, including the development of novel compounds with potential biological activity. For example, the synthesis and characterization of N-phenethyl-4-methylbenzenesulfonamide and its derivatives have provided insight into their structural and electronic properties, furthering the understanding of their potential uses in medicinal chemistry (Ayyaz Mahmood et al., 2016).

将来の方向性

特性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-13-9-10-16(14(2)11-13)22(20,21)18-12-17(3,19)15-7-5-4-6-8-15/h4-11,18-19H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYABTKSFBOTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylpropyl)-2,4-dimethylbenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2848476.png)

![4-(indolin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine](/img/structure/B2848477.png)

![N-butyl-2-cyano-3-{3-ethylimidazo[1,5-a]pyridin-1-yl}prop-2-enamide](/img/structure/B2848482.png)

![1-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-4-fluorosulfonyloxybenzene](/img/structure/B2848484.png)

![(5Z)-5-[(1-methylindol-3-yl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2848487.png)

![Methyl 2-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B2848488.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2848493.png)

![3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid](/img/structure/B2848499.png)